![molecular formula C24H28BrN3O2 B2568562 2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol CAS No. 105258-21-7](/img/structure/B2568562.png)
2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol is a synthetic compound with potential applications in scientific research. It is commonly referred to as BRD0705 and is classified as a selective estrogen receptor modulator (SERM). The compound has been shown to have a high affinity for estrogen receptors and has been studied for its potential use in the treatment of breast cancer.
Wirkmechanismus
BRD0705 works by binding to estrogen receptors in the body. It can either act as an agonist or antagonist, depending on the tissue type. In breast tissue, BRD0705 acts as an antagonist and blocks the growth of cancer cells. In bone tissue, BRD0705 acts as an agonist and promotes bone growth.
Biochemical and Physiological Effects:
BRD0705 has several biochemical and physiological effects in the body. It can block the growth of breast cancer cells, increase bone density, and prevent bone loss. Additionally, BRD0705 has been shown to have anti-inflammatory effects and can reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BRD0705 in lab experiments is its high affinity for estrogen receptors. This makes it a useful tool for studying estrogen receptor signaling pathways. Additionally, BRD0705 has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using BRD0705 in lab experiments is its complex synthesis process. This can make it difficult and expensive to obtain the compound for research purposes.
Zukünftige Richtungen
There are several future directions for research involving BRD0705. One area of interest is its potential use in the treatment of breast cancer. Researchers are studying the compound to determine its efficacy in blocking the growth of cancer cells and preventing metastasis. Additionally, researchers are studying the compound's effects on bone health and its potential use in the treatment of osteoporosis. Finally, researchers are studying the compound's anti-inflammatory effects and its potential use in the treatment of cardiovascular disease.
Synthesemethoden
The synthesis of BRD0705 involves several steps, including the formation of a pyrimidine ring and the introduction of a bromophenyl group. The final step involves the addition of a hexyl and methoxy group to the phenol ring. The synthesis of BRD0705 is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
BRD0705 has been studied for its potential use in breast cancer research. It has been shown to have a high affinity for estrogen receptors and can block the growth of breast cancer cells. Additionally, BRD0705 has been studied for its potential use in bone health research. It has been shown to increase bone density and prevent bone loss in animal models.
Eigenschaften
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrN3O2/c1-4-5-6-7-8-17-13-19(20(29)14-21(17)30-3)23-22(15(2)27-24(26)28-23)16-9-11-18(25)12-10-16/h9-14,29H,4-8H2,1-3H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMQCLJWZDPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1OC)O)C2=NC(=NC(=C2C3=CC=C(C=C3)Br)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

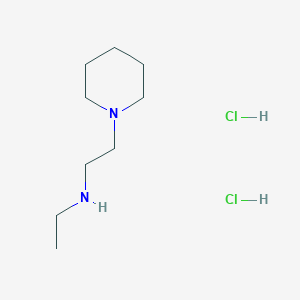
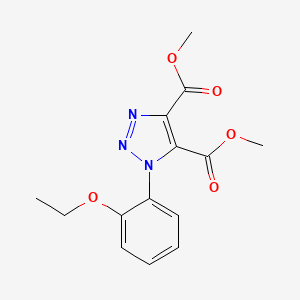

![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2568485.png)

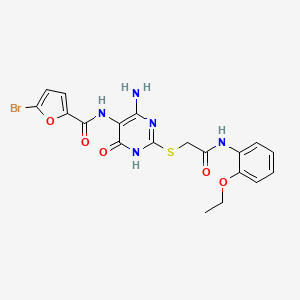
![(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2568490.png)
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)

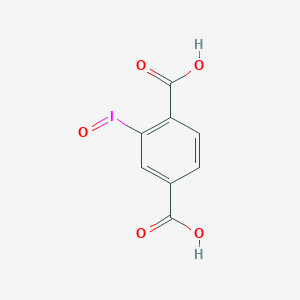
![12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B2568495.png)
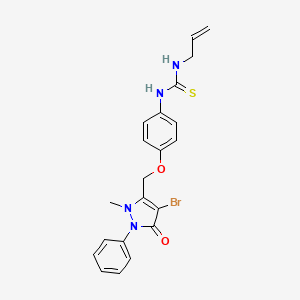
![1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2568500.png)
![Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2568501.png)